N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE
Description
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE is a complex organic compound that features a benzothiazole ring, a triazinoindole moiety, and a butanamide group
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6OS2/c1-4-17(21(30)26-22-24-15-10-6-8-12-18(15)32-22)31-23-25-20-19(27-28-23)14-9-5-7-11-16(14)29(20)13(2)3/h5-13,17H,4H2,1-3H3,(H,24,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPASIMZUOOIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC2=CC=CC=C2S1)SC3=NC4=C(C5=CC=CC=C5N4C(C)C)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde, the benzothiazole ring is formed through a cyclization reaction.
Synthesis of the Triazinoindole Moiety: This involves the reaction of an indole derivative with hydrazine and an appropriate aldehyde or ketone to form the triazinoindole structure.
Coupling Reaction: The benzothiazole and triazinoindole intermediates are then coupled using a suitable linker, such as a butanoyl chloride, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced at the amide or indole nitrogen atoms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole or triazinoindole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amide or indole derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE depends on its application:
Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Biological Pathways: The compound could influence various biological pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE
- N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE
Uniqueness
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE is unique due to the presence of the isopropyl group on the triazinoindole moiety, which may influence its chemical reactivity and biological activity compared to similar compounds with different alkyl groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
